molecular formula C19H14ClF3N2O3S B4798017 (5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4798017
M. Wt: 442.8 g/mol
InChI Key: FLABQQDROUVBRA-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O3S/c20-14-8-11(9-16-17(26)25-18(24)29-16)4-5-15(14)28-7-6-27-13-3-1-2-12(10-13)19(21,22)23/h1-5,8-10H,6-7H2,(H2,24,25,26)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLABQQDROUVBRA-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5Z)-2-amino-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one

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